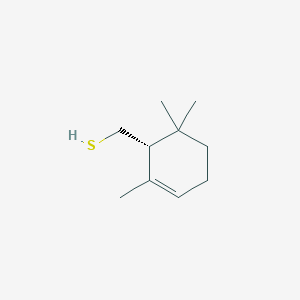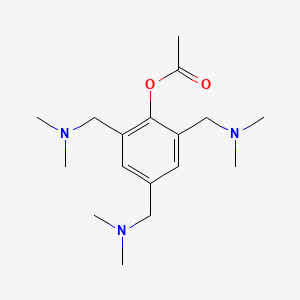
Naphth(2,1-d)(1,2,3)oxadiazole-6-sulphonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphth(2,1-d)(1,2,3)oxadiazole-6-sulphonyl chloride is a heterocyclic organic compound with the molecular formula C10H5ClN2O3S and a molecular weight of 268.6763 g/mol . It is also known by its IUPAC name, benzo[g][1,2,3]benzoxadiazole-6-sulfonyl chloride . This compound is characterized by its unique structure, which includes a naphthalene ring fused with an oxadiazole ring and a sulfonyl chloride group.
Méthodes De Préparation
The synthesis of Naphth(2,1-d)(1,2,3)oxadiazole-6-sulphonyl chloride typically involves the reaction of naphthalene derivatives with appropriate reagents to introduce the oxadiazole and sulfonyl chloride functionalities. One common method involves the cyclization of naphthalene-2-carboxylic acid hydrazide with phosphoryl chloride to form the oxadiazole ring, followed by sulfonylation using chlorosulfonic acid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Analyse Des Réactions Chimiques
Naphth(2,1-d)(1,2,3)oxadiazole-6-sulphonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, although specific conditions and reagents for these transformations are less commonly reported.
Coupling Reactions: The compound can undergo coupling reactions with aromatic compounds to form more complex structures.
Applications De Recherche Scientifique
Naphth(2,1-d)(1,2,3)oxadiazole-6-sulphonyl chloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Naphth(2,1-d)(1,2,3)oxadiazole-6-sulphonyl chloride involves its interaction with various molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to potential inhibition of enzymes or disruption of cellular processes . The oxadiazole ring may also contribute to its biological activity through interactions with specific receptors or enzymes .
Comparaison Avec Des Composés Similaires
Naphth(2,1-d)(1,2,3)oxadiazole-6-sulphonyl chloride can be compared with other similar compounds, such as:
Naphth(2,1-d)(1,2,3)oxadiazole-6-sulfonamide: Similar structure but with a sulfonamide group instead of sulfonyl chloride.
Naphth(2,1-d)(1,2,3)oxadiazole-6-sulfonate: Contains a sulfonate group, which affects its reactivity and applications.
Benzo[g][1,2,3]benzoxadiazole-6-sulfonyl chloride: Another name for the same compound, highlighting its structural features.
These comparisons highlight the unique reactivity and applications of this compound, particularly due to the presence of the sulfonyl chloride group.
Propriétés
Numéro CAS |
97552-60-8 |
|---|---|
Formule moléculaire |
C10H5ClN2O3S |
Poids moléculaire |
268.68 g/mol |
Nom IUPAC |
benzo[g][1,2,3]benzoxadiazole-6-sulfonyl chloride |
InChI |
InChI=1S/C10H5ClN2O3S/c11-17(14,15)9-3-1-2-7-6(9)4-5-8-10(7)16-13-12-8/h1-5H |
Clé InChI |
PEANXEYQMOELEQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC3=C2ON=N3)C(=C1)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















